![molecular formula C13H18ClNO B7563410 2-Chloro-N-(4-tert-butylphenylmethyl)-acetamide](/img/structure/B7563410.png)
2-Chloro-N-(4-tert-butylphenylmethyl)-acetamide
Overview
Description
2-Chloro-N-(4-tert-butylphenylmethyl)-acetamide is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.79 g/mol. This compound is commonly referred to as CB-1 antagonist due to its ability to block the CB-1 receptor.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-tert-butylphenylmethyl)-acetamide involves the blocking of the CB-1 receptor. This receptor is activated by the endocannabinoid neurotransmitter anandamide and the exogenous cannabinoid delta-9-tetrahydrocannabinol (THC). The activation of the CB-1 receptor leads to the release of neurotransmitters such as dopamine, which is associated with the reward system in the brain. The blocking of the CB-1 receptor by 2-Chloro-N-(4-tert-butylphenylmethyl)-acetamide leads to a decrease in the release of dopamine and other neurotransmitters, which can have therapeutic benefits in the treatment of addiction and obesity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-(4-tert-butylphenylmethyl)-acetamide are primarily related to its ability to block the CB-1 receptor. This leads to a decrease in the release of neurotransmitters such as dopamine, which can have therapeutic benefits in the treatment of addiction and obesity. Additionally, the use of CB-1 antagonists has been shown to have anti-inflammatory effects and potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Chloro-N-(4-tert-butylphenylmethyl)-acetamide in lab experiments include its high potency and selectivity for the CB-1 receptor. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using this compound is that it can be difficult to dissolve in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 2-Chloro-N-(4-tert-butylphenylmethyl)-acetamide. One area of interest is the potential therapeutic benefits of CB-1 antagonists in the treatment of anxiety disorders. Additionally, there is ongoing research into the use of CB-1 antagonists in the treatment of obesity and related metabolic disorders. Another area of interest is the potential neuroprotective effects of CB-1 antagonists, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is ongoing research into the development of more potent and selective CB-1 antagonists, which could have significant therapeutic benefits.
Scientific Research Applications
2-Chloro-N-(4-tert-butylphenylmethyl)-acetamide is widely used in scientific research as a CB-1 receptor antagonist. The CB-1 receptor is a G protein-coupled receptor that is primarily found in the brain and is involved in the regulation of appetite, pain, and mood. The use of CB-1 antagonists such as 2-Chloro-N-(4-tert-butylphenylmethyl)-acetamide has been shown to have potential therapeutic benefits in the treatment of obesity, drug addiction, and anxiety disorders.
properties
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-2-chloroacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-13(2,3)11-6-4-10(5-7-11)9-15-12(16)8-14/h4-7H,8-9H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZIJUKUNFSOEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4-tert-butylphenylmethyl)-acetamide |
Synthesis routes and methods
Procedure details
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